5-(3-BOC-Aminophenyl)-2-formylphenol

Description

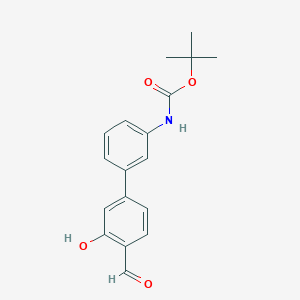

5-(3-BOC-Aminophenyl)-2-formylphenol is a phenolic derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group at the 3-position of a phenyl substituent and a formyl group at the 2-position of the main phenol ring. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where controlled amine reactivity is critical .

Properties

IUPAC Name |

tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKYOKNVGYFWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol typically involves multiple steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.

Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can undergo various substitution reactions, including etherification and esterification.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base for etherification.

Major Products

Oxidation: 5-(3-tert-Butoxycarbonylaminophenyl)-2-carboxyphenol.

Reduction: 5-(3-tert-Butoxycarbonylaminophenyl)-2-hydroxyphenol.

Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol is used in:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its functional groups:

Formyl Group: Can participate in nucleophilic addition reactions, making it a key intermediate in various synthetic pathways.

tert-Butoxycarbonyl-Protected Amine: Provides stability to the amino group, allowing for selective deprotection under acidic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-(3-BOC-Aminophenyl)-2-formylphenol and three analogous compounds (see –3):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Functional Groups |

|---|---|---|---|---|

| This compound (Target) | C₁₈H₁₉NO₄ | 313.35 | 3-BOC-Amino | BOC-protected amine, Formyl |

| 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | C₁₅H₁₅NO₄S | 305.34 | 3-N,N-Dimethylsulfamoyl | Sulfonamide, Formyl |

| 5-(2-Carboxythiophene-4-yl)-2-formylphenol | C₁₂H₈O₄S | 248.25 | 2-Carboxythiophene-4-yl | Carboxylic acid, Thiophene, Formyl |

| 5-(4-Formylphenyl)-2-formylphenol | C₁₄H₁₀O₃ | 226.23 | 4-Formyl | Two Formyl groups |

Comparative Analysis of Properties and Reactivity

Target Compound vs. 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol ()

- Functional Groups: The BOC-amino group in the target compound contrasts with the sulfonamide group in . The sulfonamide is polar and may enhance solubility in polar aprotic solvents (e.g., DMF), whereas the BOC group imparts hydrophobicity .

- Reactivity : The sulfonamide in can act as a leaving group in nucleophilic substitution reactions, whereas the BOC group in the target compound is inert under basic conditions but cleavable via acids (e.g., TFA) to expose a reactive amine .

Target Compound vs. 5-(2-Carboxythiophene-4-yl)-2-formylphenol ()

- Acidity : contains a carboxylic acid (pKa ~4-5), making it significantly more acidic than the target compound. This acidity enables salt formation for improved aqueous solubility, unlike the BOC-protected amine, which remains neutral .

Target Compound vs. 5-(4-Formylphenyl)-2-formylphenol ()

- Aldehyde Reactivity : has two formyl groups, enabling crosslinking reactions (e.g., Schiff base formation). The target compound’s single formyl group is less reactive but still participates in condensation reactions .

- Stability : The BOC group in the target compound enhances stability against oxidation compared to the aldehyde-rich , which is prone to air oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.